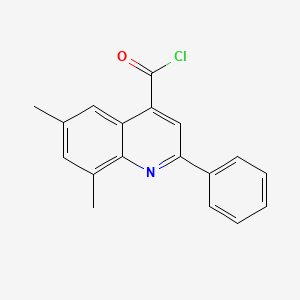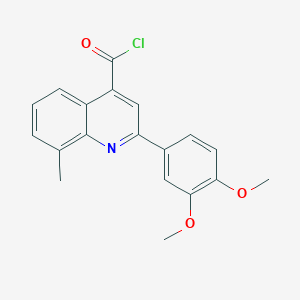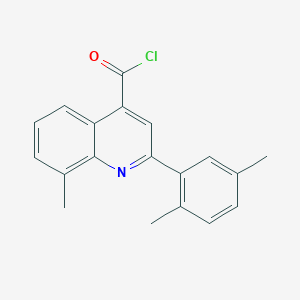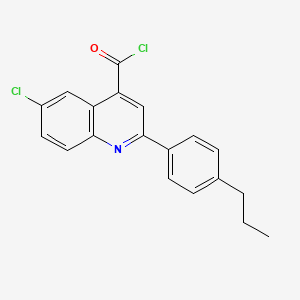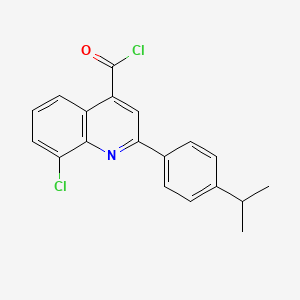
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Analysis
Research on crystalline organic compounds related to quinolines, such as N-(4-acetylphenyl)quinoline-3-carboxamide, has demonstrated the significance of structural analysis. This compound, prepared through a reaction involving quinoline-3-carboxylic acid and 4-aminoacetophenone, underwent extensive spectral characterization and 3D-structure confirmation through single-crystal X-ray diffraction. The study emphasizes the molecular geometry optimizations and theoretical UV-Vis spectrum alignment with experimental data, highlighting the intricate hydrogen bond interactions within the crystal packing (Polo-Cuadrado et al., 2021).
Synthesis and Structural Analysis
Efficient synthesis methods for quinoline derivatives are crucial in scientific research. For instance, the palladium-catalyzed chloroimination of imidoyl chlorides, leading to 4-chloro-2-perfluoroalkyl quinolines, showcases a novel chloroimination reaction, providing a new pathway for achieving oxidative addition-reductive elimination type C-Cl bond activation (Isobe et al., 2008). Additionally, studies on the synthesis of specific quinoline derivatives reveal the structural intricacies, as seen in the synthesis and structural analysis of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol (Peng-cheng, 2011).
Optical and Electronic Properties
The exploration of structural and optical properties of quinoline derivatives plays a vital role in the development of materials with potential applications. For instance, the study of 4H-pyrano [3, 2-c] quinoline derivatives revealed details about the structural, optical properties, and the implications on the electron transition types, onset, and optical energy gaps of these materials (Zeyada et al., 2016). Furthermore, the photovoltaic properties of quinoline derivatives and their applications in organic–inorganic photodiode fabrication are of significant interest, as demonstrated in the exploration of the electrical properties of heterojunction diodes (Zeyada et al., 2016).
Computational Analysis and Molecular Dynamics
Computational methods provide insights into the molecular structure and dynamics of quinoline compounds. The DFT/ and TD-DFT/PCM calculations on molecular structure, spectroscopic characterization, and analyses of NLO and NBO showcase the importance of theoretical approaches in understanding the behavior of quinoline derivatives (Wazzan et al., 2016). Moreover, the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers emphasize the potential of these compounds in forming stable helical structures, as validated by single-crystal X-ray diffraction and solution NMR studies (Jiang et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSLDFWUTVWADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








